molecular formula C11H22N2O B13155655 N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide

N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide

Cat. No.: B13155655
M. Wt: 198.31 g/mol
InChI Key: FTWXGJPNRCMEHW-UHFFFAOYSA-N
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Description

N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide is a synthetic amide derivative featuring a 2,2-dimethylpropanamide (pivalamide) group linked to a 3-aminocyclopentylmethyl moiety. The pivalamide group is known for its metabolic stability and steric bulk, which often enhances pharmacokinetic properties such as resistance to enzymatic degradation . Such compounds are typically synthesized via nucleophilic acyl substitution or coupling reactions, with purification steps involving chromatography or recrystallization .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C11H22N2O/c1-11(2,3)10(14)13-7-8-4-5-9(12)6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)

InChI Key

FTWXGJPNRCMEHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1CCC(C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide involves the reaction of 3-aminocyclopentylmethanol with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent any side reactions .

Industrial Production Methods

The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, emphasizing differences in substituents, physical properties, and applications:

Compound Name (Structure) Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Yield (%) Applications/Notes References
N-(3-aminophenyl)-2,2-dimethylpropanamide Aromatic amine (phenyl) with pivalamide 191.27 Not reported Not given Intermediate in drug synthesis; lacks cyclopentyl steric effects.
N,N′-{6-[methyl(4-nitrophenyl)amino]pyrido[2,3-d]pyrimidine-2,4-diyl}bis(2,2-dimethylpropanamide) Bis-pivalamide on pyrido-pyrimidine scaffold ~550 (estimated) 175–177 151 mg Antifolate agent; nitro group enhances electron-withdrawing effects.
N-(4-iodo(3-pyridyl))-2,2-dimethylpropanamide Pyridyl iodide with pivalamide 318.18 Not reported 70 Intermediate for cross-coupling reactions; iodine enables further functionalization.
N-{7-Benzyl-4-methyl-5-[(3,5-dimethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl}-N-(2,2-dimethylpropanoyl)-2,2-dimethylpropanamide Bis-pivalamide on pyrrolo-pyrimidine ~600 (estimated) Not reported 91 Antitumor candidate; methoxy groups improve solubility.
N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide (Target Compound) Cyclopentylmethyl amine with pivalamide ~212 (estimated) Pending data Pending Hypothesized applications in CNS or antimicrobial agents due to lipophilic amine.

Key Observations:

Steric Effects: The rigid cyclopentyl ring may reduce rotational freedom, possibly improving binding specificity in biological targets compared to flexible alkyl chains .

Synthetic Challenges :

  • The synthesis of the cyclopentylamine moiety may require specialized protection/deprotection strategies, unlike aryl amines that are often directly acylated .
  • Evidence from pyridyl derivatives (e.g., N-(4-iodo(3-pyridyl))-2,2-dimethylpropanamide) shows that lithiation and halogenation steps demand strict temperature control (-78°C) to prevent side reactions .

Biological Relevance :

  • Bis-pivalamide analogs (e.g., pyrido-pyrimidine derivatives) exhibit antifolate activity by targeting dihydrofolate reductase, suggesting that the target compound’s pivalamide group could similarly stabilize enzyme interactions .
  • Antitumor pyrrolo-pyrimidine derivatives with pivalamide groups highlight the role of steric bulk in enhancing metabolic stability, a trait likely shared by the cyclopentyl-containing target .

Analytical Data :

  • Purity assessment via HPLC (e.g., 95.9–99.7% in pyridyl analogs) and structural confirmation by $ ^1 \text{H NMR} $ are standard for related compounds, suggesting analogous quality control for the target .

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